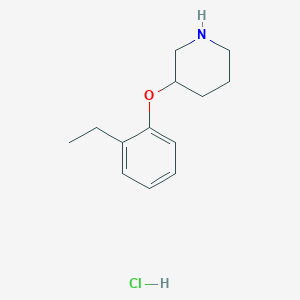

2-Ethylphenyl 3-piperidinyl ether hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGLUULRPJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Uncharted Territory: The Elusive Mechanism of Action of 2-Ethylphenyl 3-piperidinyl ether hydrochloride

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant information gap regarding the specific mechanism of action for 2-Ethylphenyl 3-piperidinyl ether hydrochloride. At present, there are no published preclinical or clinical studies, receptor binding assays, or functional data that would permit a detailed elucidation of its pharmacological profile. The scientific community has yet to characterize the primary molecular targets and the subsequent signaling pathways modulated by this specific compound.

The absence of empirical data prevents the construction of a scientifically rigorous guide on the core mechanism of action for this compound. While the piperidine moiety is a common scaffold in a wide array of centrally active agents, it is scientifically unsound to extrapolate the mechanism of action from structurally related but distinct molecules.[1] The nature of the substituents on both the phenyl and piperidinyl rings plays a critical role in determining the affinity and efficacy at various receptors and enzymes.[1]

For instance, various piperidine derivatives have been shown to interact with a range of targets, including but not limited to:

-

Histamine H3 Receptors: Certain piperidine-based structures act as antagonists or inverse agonists at the H3 receptor, a G protein-coupled receptor that modulates neurotransmitter release.[2][3][4][5][6]

-

Sigma Receptors: The sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions, are also targets for some piperidine-containing ligands.[6]

-

Dopamine Receptors: Substituted phenylpiperazine derivatives, which share some structural similarities, have been characterized as high-affinity ligands for dopamine D3 receptors.[7]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Some 4-oxypiperidine ethers have been designed as dual-targeting ligands for histamine H3 receptors and cholinesterases.[3]

However, it is crucial to emphasize that these are examples from a broad class of compounds, and the specific activity of this compound remains to be determined through empirical investigation.

The Path Forward: A Call for Empirical Investigation

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. This would typically involve the following stages:

-

In Vitro Receptor Screening: The initial step would be to screen the compound against a broad panel of receptors, ion channels, and transporters to identify potential primary binding sites. This is often accomplished using radioligand binding assays.

-

Functional Assays: Once primary binding targets are identified, functional assays are necessary to determine the compound's effect on receptor activity. These assays can establish whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator.

-

In Vivo Behavioral Pharmacology: Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's physiological and behavioral effects. This can provide insights into its potential therapeutic applications and side-effect profile.

-

Metabolic and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for drug development. In vitro and in vivo pharmacokinetic studies are necessary to determine its metabolic stability and clearance.[8]

Proposed Experimental Workflows

For researchers and drug development professionals interested in characterizing this compound, the following experimental workflows are recommended:

Workflow 1: Primary Target Identification using Radioligand Binding Assays

Caption: Workflow for identifying primary molecular targets.

Workflow 2: Functional Characterization of Receptor Activity

Caption: Workflow for determining functional activity at a target.

Conclusion

References

It is important to note that due to the lack of specific literature on this compound, the following references pertain to structurally related compounds and general principles of drug discovery, providing a foundational context for future research.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel lead in the group of N-substituted piperazine ether derivatives with potential histamine H3 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of [(3) H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of 2-Ethylphenyl 3-piperidinyl ether hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylphenyl 3-piperidinyl ether hydrochloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the , a compound of interest in medicinal chemistry and pharmacological research. The guide details a robust synthetic pathway via the Mitsunobu reaction, explains the rationale behind key experimental choices, and outlines a full suite of analytical techniques for structural verification and purity assessment. This whitepaper is designed to serve as a practical resource for researchers engaged in the synthesis of novel aryl piperidinyl ether analogs.

Introduction and Strategic Overview

The piperidine moiety is a ubiquitous scaffold in a vast number of natural alkaloids and synthetic pharmaceuticals, prized for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] When combined with an aryl ether linkage, as in the case of 2-Ethylphenyl 3-piperidinyl ether, the resulting structure presents a compelling template for exploring structure-activity relationships in drug discovery. The hydrochloride salt form is typically prepared to enhance the compound's stability and aqueous solubility, which are critical for handling and downstream biological assays.[2]

This guide focuses on a reliable and scalable synthetic approach, emphasizing the underlying chemical principles to empower researchers to adapt the methodology for related analogs. The characterization section is structured to provide a self-validating framework, ensuring the unequivocal identification and quality control of the target compound.

Synthesis Pathway: A Rationale-Driven Approach

The formation of the aryl ether bond is the cornerstone of this synthesis. While the Williamson ether synthesis is a classic method, it often requires harsh conditions and can be complicated by the nucleophilicity of the piperidine nitrogen.[3][4][5][6] Therefore, the Mitsunobu reaction is selected as the preferred method. It offers a mild, efficient, and highly reliable route for coupling a phenolic nucleophile (2-ethylphenol) with a secondary alcohol (3-hydroxypiperidine) under neutral conditions, minimizing side reactions.[7][8][9]

The overall synthetic strategy involves three key stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of 3-hydroxypiperidine is a potent nucleophile and must be protected to prevent it from competing with the desired etherification reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the Mitsunobu conditions and its straightforward removal under acidic conditions.

-

Mitsunobu Etherification: The core C-O bond formation between the protected 3-hydroxypiperidine and 2-ethylphenol.

-

Deprotection and Salt Formation: Removal of the Boc group to yield the free base, followed by conversion to the hydrochloride salt for improved handling and solubility.

Caption: Synthetic workflow for 2-Ethylphenyl 3-piperidinyl ether HCl.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Setup: To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA, 1.2 eq).

-

Reaction: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(2-ethylphenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)

-

Setup: In an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 2-ethylphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[10] Cool the solution to 0 °C in an ice bath.

-

Reaction: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[7][8] A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.

-

Workup & Purification: Remove the solvent under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and hydrazine byproducts. Purify the mixture using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure protected ether.

Step 3 & 4: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified protected ether from Step 2 in a suitable solvent like 1,4-dioxane or diethyl ether.

-

Salt Formation: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, or a saturated solution of HCl gas in diethyl ether, >2.0 eq) dropwise with vigorous stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Stir for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry in vacuo to yield the final product, this compound, as a white or off-white solid.

Characterization and Data Analysis

Unequivocal structural confirmation and purity assessment are critical. The following analytical data are expected for the final hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the primary structural elucidation. Spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃. The protonated piperidine nitrogen can lead to broad signals for adjacent protons.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale / Key Correlations |

| Aromatic CH (4H) | 6.8 - 7.3 (multiplet) | 110 - 130 | Four distinct signals expected in the aromatic region. |

| Ar-C-O | - | 155 - 160 | Quaternary carbon, deshielded by the ether oxygen. |

| Ar-C-CH₂CH₃ | - | 130 - 135 | Quaternary carbon attached to the ethyl group. |

| -O-CH - (Piperidine C3) | 4.5 - 4.8 (multiplet) | 75 - 80 | Deshielded proton due to the adjacent ether oxygen. |

| Piperidine CH₂ (C2, C4, C5, C6) | 1.6 - 3.5 (complex multiplets) | 20 - 55 | A complex series of signals for the piperidine ring protons. |

| Ar-CH₂ CH₃ | 2.6 - 2.8 (quartet) | 22 - 26 | Methylene protons of the ethyl group, split by the methyl group. |

| Ar-CH₂CH₃ | 1.1 - 1.3 (triplet) | 14 - 18 | Methyl protons of the ethyl group, split by the methylene group. |

| NH₂ ⁺ | 8.5 - 9.5 (broad singlet) | - | Broad, exchangeable proton signal for the ammonium salt. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is typically used.

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₃H₂₀ClNO | For the hydrochloride salt.[11][12] |

| Molecular Weight | 241.76 g/mol | For the hydrochloride salt.[12] |

| [M+H]⁺ (Free Base) | m/z 220.1696 | High-resolution mass spectrometry (HRMS) will show the protonated free base (C₁₃H₂₀NO⁺). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200 - 2700 (broad) | R₂NH₂⁺ | N-H stretch (secondary ammonium salt) |

| 3100 - 3000 | Aromatic C-H | C-H stretch |

| 2960 - 2850 | Aliphatic C-H | C-H stretch (piperidine and ethyl groups) |

| 1600, 1480 | Aromatic C=C | C=C stretch |

| 1250 - 1200 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C stretch |

| 1050 - 1000 | Alkyl Ether (C-O-C) | Symmetric C-O-C stretch |

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Synthesized HCl Salt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(ESI-MS)"]; IR [label="FT-IR Spectroscopy"]; HPLC [label="Purity Analysis\n(RP-HPLC)"]; End [label="Verified Compound\n(Structure & Purity Confirmed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> {NMR, MS, IR, HPLC} [label="Characterization"]; NMR -> End [label="Structural Elucidation"]; MS -> End [label="Molecular Weight Confirmation"]; IR -> End [label="Functional Group ID"]; HPLC -> End [label="Purity >95%"];

}

Caption: Workflow for the analytical characterization of the final product.

Safety and Handling

-

Reagents: Handle reagents like DIAD/DEAD, triphenylphosphine, and Boc anhydride in a well-ventilated fume hood. These reagents can be irritants or toxic.

-

Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all organic solvents.

-

HCl: Gaseous HCl and concentrated solutions are highly corrosive and should be handled with extreme care in a fume hood.

-

Final Product: While the full toxicological profile of the target compound may not be known, it should be handled as a potentially bioactive and hazardous substance.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The strategic selection of the Mitsunobu reaction provides a mild and efficient pathway, while the detailed characterization protocol ensures the generation of high-purity, structurally verified material suitable for advanced research applications. The principles and techniques described herein are readily adaptable for the synthesis of a broader library of related aryl ether compounds, facilitating further exploration in drug discovery and development.

References

-

Mitsunobu Reaction . (2019). Organic Chemistry Portal. [Link]

-

Mitsunobu reaction . Wikipedia. [Link]

-

Williamson Ether Synthesis . (2020). Name Reactions in Organic Synthesis. [Link]

-

The Williamson Ether Synthesis . Chemistry Steps. [Link]

-

Mitsunobu reaction . Organic Synthesis. [Link]

-

Dandepu, S., et al. (2016). A novel synthesis of 1-aryl-3-piperidone derivatives . Tetrahedron Letters, 57(32), 3644-3646. [Link]

-

This compound | 1185297-95-3 . Thoreauchem. [Link]

-

Mitsunobu Reaction . Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis . (2018). Professor Dave Explains. [Link]

- Synthesis of aryl ethers, methods and reagents related thereto.

-

Mitsunobu Reaction - Common Conditions . Reaction Library. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

The Williamson Ether Synthesis . (2014). Master Organic Chemistry. [Link]

-

This compound . Huateng Pharma. [Link]

-

Identification of Organic Substances using FT-IR Spectroscopy . (2023). CLEN Method. [Link]

Sources

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. This compound-1185297-95-3 - Thoreauchem [thoreauchem.com]

- 12. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 13. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

2-Ethylphenyl 3-piperidinyl ether hydrochloride physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylphenyl 3-piperidinyl ether hydrochloride (CAS RN: 1185297-95-3). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data with predictive models and established analytical methodologies. Due to the limited publicly available experimental data for this specific molecule, this guide presents a robust framework for its synthesis, characterization, and handling, based on the properties of analogous compounds and established principles of organic chemistry. The protocols and data herein are designed to be a self-validating system for researchers embarking on the study of this and related piperidine ether derivatives.

Introduction and Chemical Identity

This compound belongs to the class of aryloxy piperidine derivatives. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The piperidine ring is a common scaffold in drug design, offering a versatile framework for introducing various substituents to modulate pharmacological activity. The ether linkage to an ethylphenyl group suggests potential interactions with a range of biological targets. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound.

This guide aims to provide a foundational understanding of this molecule, enabling researchers to synthesize, purify, and characterize it with a high degree of confidence.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, its fundamental physicochemical properties can be reliably predicted based on its structure. These predicted values serve as a crucial starting point for experimental design and interpretation.

| Property | Predicted Value/Information | Source/Method |

| CAS Registry Number | 1185297-95-3 | Chemical Abstract Service |

| Molecular Formula | C₁₃H₂₀ClNO | - |

| Molecular Weight | 241.76 g/mol [1] | - |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol.[2] | General property of hydrochloride salts of amines. |

| pKa (of Piperidine Nitrogen) | ~9-10 (Predicted) | Based on similar piperidine derivatives |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 (Predicted for the free base) | Computational prediction |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The proposed workflow is outlined below, providing a logical sequence from starting materials to the final, purified product.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

2-Ethylphenol

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Mitsunobu Reaction (Ether Formation):

-

To a solution of 2-ethylphenol (1.0 eq.), N-Boc-3-hydroxypiperidine (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-Ethylphenyl 3-piperidinyl ether.

-

-

Purification of the Intermediate:

-

Purify the crude intermediate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-2-Ethylphenyl 3-piperidinyl ether in a minimal amount of ethyl acetate.

-

Add an excess of 4M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

-

Final Purification:

-

If necessary, the final product can be further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

-

Analytical Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and the expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Multiplets in the range of 6.8-7.3 ppm (4H).

-

Piperidine Protons: A series of broad multiplets between 1.5 and 3.5 ppm (9H). The protons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Ether Methylene Protons (-O-CH₂-): A multiplet around 4.0-4.5 ppm (1H, the methine proton on the piperidine ring attached to the ether oxygen).

-

Ethyl Group Protons (-CH₂CH₃): A quartet around 2.6 ppm (2H) and a triplet around 1.2 ppm (3H).

-

N-H Proton: A broad singlet, typically downfield (> 9 ppm) due to the hydrochloride salt, which may be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: Peaks in the range of 110-160 ppm.

-

Piperidine Carbons: Peaks between 20 and 60 ppm.

-

Ether Methine Carbon (-O-CH-): A peak around 70-80 ppm.

-

Ethyl Group Carbons (-CH₂CH₃): Peaks around 15-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H Stretch: A broad absorption in the range of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the range of 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Ionization Method: Electrospray Ionization (ESI) is suitable for this polar, pre-ionized compound.

-

Expected Result: In positive ion mode, the base peak should correspond to the molecular ion of the free base [M+H]⁺ at m/z 206.15. The isotopic pattern should be consistent with the molecular formula C₁₃H₂₀NO.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized compound.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it may be hygroscopic.

-

In Case of Exposure:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By leveraging predictive modeling and established experimental protocols, researchers can confidently approach the study of this compound. The information presented herein is intended to serve as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating further investigation into the properties and potential applications of this and related aryloxy piperidine derivatives.

References

-

Thoreauchem. (n.d.). This compound-1185297-95-3. Retrieved from [Link]

Sources

- 1. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]

- 2. EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments - Google Patents [patents.google.com]

potential pharmacological targets of 2-Ethylphenyl 3-piperidinyl ether hydrochloride

An In-Depth Technical Guide to the Potential Pharmacological Targets of 2-Ethylphenyl 3-piperidinyl ether hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the . The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical and pharmacokinetic properties.[1] While direct pharmacological data for this specific compound is not extensively available, this document synthesizes information from structurally related molecules to postulate and prioritize potential biological targets. We will delve into the mechanistic rationale for considering monoamine transporters, sigma receptors, opioid receptors, and histamine receptors as primary areas of investigation. For each potential target class, this guide presents detailed, state-of-the-art experimental workflows for validation, including binding and functional assays, underpinned by the scientific principles guiding each step. The objective is to provide a robust framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this and similar piperidine-containing compounds.

Introduction: The Piperidine Scaffold as a Privileged Structure in Neuropharmacology

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and bioactive natural products.[2][3] Its six-membered heterocyclic structure is a versatile synthetic building block that can confer advantageous properties to a drug candidate, including improved metabolic stability and the ability to traverse biological membranes.[1] These characteristics make it particularly suitable for drugs targeting the central nervous system (CNS).[1] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with biological targets, a common feature in the binding of ligands to many receptors and transporters.

Chemical Structure of this compound

The structure of the compound features a piperidine ring substituted at the 3-position with an ether linkage to an ethylphenyl group. The hydrochloride salt form is common in drug development to enhance aqueous solubility and stability.[4] The specific arrangement of the ethylphenyl group and the ether linkage will dictate the compound's steric and electronic profile, which in turn governs its affinity and selectivity for various biological targets.

Rationale for Target Exploration based on Structural Precedents

The exploration of potential targets for this compound is guided by the extensive pharmacology of other piperidine-containing molecules. Derivatives of piperidine are known to interact with a wide range of biological targets, including neurotransmitter receptors and enzymes.[4] For instance, compounds structurally related to methylphenidate, which contain a piperidine ring, are known to act as dopamine reuptake inhibitors.[5] Furthermore, various piperidine derivatives have been investigated for their activity as antidepressants and anxiolytics, with proposed mechanisms involving the serotonin and norepinephrine pathways.[4] Other documented activities for piperidine-containing compounds include interactions with opioid receptors, sigma receptors, and histamine H3 receptors, making these all plausible areas for investigation.[6][7][8]

Primary Potential Target Class: Monoamine Neurotransmitter Transporters

Given the structural motifs within this compound and the established pharmacology of similar CNS-active agents, the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—represent the most probable primary targets.

Mechanistic Hypothesis: Modulation of Dopamine, Norepinephrine, and Serotonin Reuptake

Many psychoactive compounds exert their effects by inhibiting the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[9] The piperidine scaffold is a key feature in molecules like methylphenidate, which is a known dopamine-norepinephrine reuptake inhibitor.[5] We hypothesize that this compound may bind to one or more of the monoamine transporters, inhibiting their function. The specific affinity for DAT, NET, or SERT will determine its pharmacological profile, for instance, as a stimulant, antidepressant, or anxiolytic agent.[4]

Proposed Experimental Workflow for Target Validation

A two-tiered approach is proposed to validate this hypothesis, starting with binding assays to determine affinity, followed by functional assays to confirm mechanistic action.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Principle: These are competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Protocol:

-

Preparation of Membranes: Utilize cell lines (e.g., HEK-293) stably expressing the human recombinant DAT, NET, or SERT. Prepare membrane homogenates from these cells.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Radioligands for Monoamine Transporter Binding Assays

| Target Transporter | Radioligand | Non-specific Binding Agent |

| Dopamine (DAT) | [³H]WIN 35,428 | GBR 12909 (10 µM) |

| Norepinephrine (NET) | [³H]Nisoxetine | Desipramine (10 µM) |

| Serotonin (SERT) | [³H]Citalopram | Fluoxetine (10 µM) |

Objective: To functionally assess the ability of the compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Principle: This assay measures the direct functional consequence of transporter binding. Cells expressing the target transporter are incubated with a radiolabeled neurotransmitter in the presence of the test compound. Inhibition of uptake results in a lower intracellular accumulation of radioactivity.

Protocol:

-

Cell Culture: Plate HEK-293 cells stably expressing DAT, NET, or SERT in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound.

-

Initiation of Uptake: Add a solution containing the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Caption: Workflow for validating monoamine transporters as targets.

Secondary Potential Target Class: Sigma (σ) Receptors

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins that are implicated in a variety of cellular functions and are targets for several CNS-active drugs. A number of piperidine and piperazine-based compounds have been identified as high-affinity sigma receptor ligands.[8]

Mechanistic Hypothesis: Interaction with σ₁ and σ₂ Receptors

Based on structural similarities to known sigma receptor ligands, it is plausible that this compound could bind to σ₁ and/or σ₂ receptors. Ligands for these receptors can modulate a range of downstream signaling pathways, and their effects can be agonistic or antagonistic.

Proposed Experimental Workflow for Target Validation

Objective: To determine the binding affinity (Ki) of the compound for σ₁ and σ₂ receptors.

Protocol:

-

Membrane Preparation: Use membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for σ₁) or cell lines expressing the recombinant receptors.

-

Assay Setup:

-

Procedure: Follow the general procedure for radioligand binding assays as described in section 2.2.1.

-

Data Analysis: Calculate Ki values for both σ₁ and σ₂ receptors to determine affinity and selectivity.

Objective: To determine if the compound acts as an agonist or antagonist at the σ₁ receptor.

Principle: The functional profile at the σ₁ receptor can be assessed using assays that measure the modulation of allosteric ligand binding. For example, the binding of the allosteric modulator phenytoin is potentiated by σ₁ receptor agonists.[8]

Protocol (Phenytoin Assay):

-

Perform a radioligand binding assay for the σ₁ receptor as described above.

-

Run parallel experiments in the presence and absence of a fixed concentration of phenytoin.

-

Data Analysis: An increase in the affinity (a leftward shift in the binding curve) of this compound in the presence of phenytoin would suggest an agonist profile.[8] No change or a slight decrease would suggest an antagonist profile.

Caption: Decision tree for determining sigma-1 receptor functional activity.

Tertiary Potential Target Classes

While less probable than monoamine transporters and sigma receptors, other target classes warrant consideration based on the broad pharmacology of piperidine derivatives.

Opioid Receptors

Rationale: The piperidine scaffold is a key component of many potent opioid analgesics. Some piperidine derivatives have been shown to possess antidiarrheal activity that is reversible by the opioid antagonist naloxone, suggesting involvement of opioid receptors.[6] Proposed Screening: A primary screen using radioligand binding assays for the µ (mu), δ (delta), and κ (kappa) opioid receptors would be a cost-effective first step.

Histamine H₃ Receptors

Rationale: The histamine H₃ receptor is a CNS target for cognitive disorders. Many potent H₃ receptor antagonists/inverse agonists incorporate a piperidine moiety as a key pharmacophoric element to interact with the receptor.[7] Proposed Screening: A competitive radioligand binding assay using cell membranes expressing the human H₃ receptor and [³H]Nα-methylhistamine as the radioligand would effectively assess affinity for this target.[7]

Dopamine D₃ Receptors

Rationale: The dopamine D₃ receptor is a target for neuropsychiatric disorders. While often associated with piperazine-containing ligands, the structural and electronic similarities with piperidine warrant investigation. High-affinity D₃ ligands have been developed from piperazine-based scaffolds.[10] Proposed Screening: A binding assay using cell lines expressing the human D₃ receptor, with a selective radioligand like [¹²⁵I]-IABN or [³H]LS-3-134, would determine if the compound has significant affinity.[10][11]

Summary and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the pharmacological targets of this compound. Based on a wealth of data from structurally related compounds, the most promising targets are the monoamine transporters (DAT, NET, SERT) and the sigma receptors (σ₁ and σ₂). The provided experimental workflows offer robust and validated methods for determining both the affinity and functional activity at these primary targets. Should these investigations yield negative or inconclusive results, the tertiary targets—opioid, histamine H₃, and dopamine D₃ receptors—provide additional avenues for exploration. A comprehensive understanding of the target profile is the critical first step in the potential development of this compound as a therapeutic agent.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

PubChem. 2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride. [Link]

-

Ghelardini, C., et al. (2001). Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones. Il Farmaco, 56(5-7), 387-397. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Ahmadi, A., et al. (2012). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 11(3), 857-864. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Tosh, D. K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3388-3411. [Link]

-

Gannon, B. M., et al. (2022). Substance abuse and neurotransmission. Progress in Molecular Biology and Translational Science, 191(1), 1-45. [Link]

-

Brea, J., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals, 15(5), 573. [Link]

-

Schetz, J. A., et al. (2011). Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. The Journal of Pharmacology and Experimental Therapeutics, 339(3), 932-943. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Amato, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1329-1339. [Link]

-

Lévesque, P. C., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(5), 1389-1399. [Link]

-

Autechbio. This compound SDS. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substance abuse and neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylphenyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Pharmacological Profile

Abstract

This technical guide provides a comprehensive overview of 2-Ethylphenyl 3-piperidinyl ether hydrochloride, a novel synthetic compound with potential applications in neuroscience and pharmacology. Although specific literature on this exact molecule is not publicly available, this document extrapolates from established chemical principles and the well-documented pharmacology of structurally related 3-aryloxy piperidine derivatives to present a predictive analysis of its discovery, synthesis, and biological activity. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, particularly neurotransmitter transporters.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities targeting the central nervous system.

Introduction and Historical Context

The piperidine ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] The exploration of piperidine derivatives has been a cornerstone of medicinal chemistry for decades, driven by the structural and functional diversity that can be achieved through substitution on the piperidine ring.

The history of 3-aryloxy piperidine derivatives is linked to the quest for novel psychoactive compounds with improved efficacy and side-effect profiles. These compounds have been investigated for their ability to modulate the activity of various neurotransmitter systems, including serotonin (5-HT) and norepinephrine (NE). The introduction of an aryloxy group at the 3-position of the piperidine ring creates a chiral center and provides a scaffold for fine-tuning receptor and transporter interactions. While the specific discovery of this compound is not documented in peer-reviewed literature, its conception can be logically placed within the ongoing efforts to develop selective and potent modulators of monoamine transporters.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a convergent synthesis strategy, with the key step being a Williamson ether synthesis.[3][4][5] This well-established reaction forms an ether from an organohalide and an alkoxide.[4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the ether linkage, leading to two key precursors: 3-hydroxypiperidine (protected) and a suitable 2-ethylphenyl halide or sulfonate.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of 3-Hydroxypiperidine

The secondary amine of 3-hydroxypiperidine must be protected to prevent side reactions during the ether synthesis. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

This step involves the coupling of the protected alcohol with a suitable 2-ethylphenyl electrophile.

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of 1-bromo-2-ethylbenzene or a similar electrophile (1.1 eq) in the same dry solvent.

-

Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction carefully with water at 0 °C.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-2-ethylphenyl 3-piperidinyl ether.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Dissolve the purified N-Boc-2-ethylphenyl 3-piperidinyl ether (1.0 eq) in a suitable solvent such as dioxane, methanol, or diethyl ether.

-

Add a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane, excess) at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

Caption: Proposed synthetic workflow for this compound.

Predicted Pharmacological Profile

The pharmacological activity of this compound is predicted based on the known biological activities of structurally similar 3-aryloxy piperidine derivatives.

Mechanism of Action

Many aryloxy piperidine derivatives exhibit high affinity for monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). It is therefore highly probable that this compound acts as a monoamine reuptake inhibitor. By binding to and blocking these transporters, the compound would increase the synaptic concentration of serotonin and/or norepinephrine, leading to enhanced neurotransmission.

Caption: Postulated mechanism of action at the monoaminergic synapse.

Predicted Receptor/Transporter Affinities

The binding affinity of this compound for various monoamine transporters can be predicted to fall within a range observed for similar compounds. The ethyl substitution on the phenyl ring may influence selectivity and potency.

| Target | Predicted Affinity (Ki, nM) | Rationale |

| SERT | 1 - 50 | Aryloxy piperidines are known potent SERT inhibitors. |

| NET | 10 - 200 | Often exhibits dual SERT/NET activity. |

| DAT | > 500 | Generally lower affinity for the dopamine transporter.[6] |

Note: These values are predictive and require experimental validation.

Potential Therapeutic Applications

Based on its predicted mechanism of action as a monoamine reuptake inhibitor, this compound could have potential therapeutic applications in a range of neurological and psychiatric disorders, including:

-

Major Depressive Disorder (MDD): By increasing synaptic levels of serotonin and norepinephrine, the compound could exert antidepressant effects.

-

Anxiety Disorders: Modulation of the serotonergic system is a key therapeutic strategy for anxiety.

-

Neuropathic Pain: Dual SERT/NET inhibitors have shown efficacy in the management of chronic pain conditions.

Conclusion and Future Directions

This compound represents a novel chemical entity with a high probability of acting as a monoamine reuptake inhibitor. The synthetic route outlined in this guide is based on robust and well-established chemical transformations. The predicted pharmacological profile suggests potential for therapeutic development in the field of neuroscience.

Future research should focus on the actual synthesis and characterization of this compound. In vitro binding assays are necessary to determine its affinity and selectivity for monoamine transporters and other relevant CNS targets. Subsequent in vivo studies in animal models of depression, anxiety, and pain would be required to validate its therapeutic potential.

References

-

Perez-Silanes, S., et al. (2004). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 47(18), 4473-4482. [Link]

-

Segall, M., et al. (2011). Applying Medicinal Chemistry Transformations and Multiparameter Optimization to Guide the Search for High-Quality Leads and Candidates. Journal of Chemical Information and Modeling, 51(11), 2967-2976. [Link]

- Wallace, O. B., et al. (2000). Process for the synthesis of (2S)-phenyl-3-piperidone.

-

Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. ResearchGate. (2025). [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

- Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.

-

Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. ResearchGate. (2025). [Link]

-

Coe, J. W., et al. (2005). 3,5-Bicyclic aryl piperidines: a novel class of alpha4beta2 neuronal nicotinic receptor partial agonists for smoking cessation. Bioorganic & Medicinal Chemistry Letters, 15(22), 4889-4897. [Link]

- Processes and intermediates for preparing 2-substituted piperidine stereoisomers.

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Agoston, G. E., et al. (2006). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry, 14(10), 3339-3353. [Link]

-

New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. (2024). [Link]

- N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. [Link]

-

Williamson Ether Synthesis. YouTube. (2018). [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. (2024). [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. (2022). [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

- Preparation of substituted piperidines.

-

Zheng, Y. Y., et al. (2012). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. European Journal of Medicinal Chemistry, 54, 123-136. [Link]

Sources

The Evolving Landscape of Piperidine Ethers: A Technical Guide to 2-Ethylphenyl 3-piperidinyl ether hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold for drug design. This guide delves into the chemical space of 2-Ethylphenyl 3-piperidinyl ether hydrochloride, a representative member of the 3-aryloxy piperidine class. We will explore its synthesis, the landscape of its structural analogs, key structure-activity relationships (SAR), and the experimental protocols crucial for its evaluation. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

The Core Moiety: this compound

The title compound, this compound (CAS No. 1185297-95-3), represents a specific intersection of three key structural features: a piperidine core, an ether linkage at the 3-position, and a 2-ethylphenyl aromatic system. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, a common practice in drug development.[3]

Chemical Properties:

| Property | Value | Source(s) |

| CAS Number | 1185297-95-3 | [4][5][6][7] |

| Molecular Formula | C13H20ClNO | [4] |

| Molecular Weight | 241.76 g/mol | [6] |

| Appearance | Off-white to light yellow powder | [5] |

While specific pharmacological data for this exact molecule is not extensively published, its structure is suggestive of potential activity within the central nervous system (CNS). The 3-aryloxy piperidine scaffold is a known pharmacophore for various CNS targets, including serotonin (5-HT) receptors, dopamine receptors, and sigma receptors.[8][9][10] The ethyl substitution on the phenyl ring can influence lipophilicity and steric interactions within the binding pocket of a target protein, potentially modulating affinity and selectivity.

Synthesis Strategies: Constructing the 3-Aryloxy Piperidine Scaffold

The primary method for constructing the ether linkage in these compounds is the Williamson ether synthesis, a robust and versatile SN2 reaction.[11][12][13] This reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on an alkyl halide or another substrate with a good leaving group.[13]

For the synthesis of 2-Ethylphenyl 3-piperidinyl ether, two main retrosynthetic pathways can be envisioned, both starting from a protected 3-hydroxypiperidine to prevent N-alkylation. (S)-N-Boc-3-hydroxypiperidine is a common and commercially available chiral starting material.[14][15]

Representative Synthetic Workflow

The following diagram illustrates a plausible and widely applicable synthetic route.

Caption: General workflow for the synthesis of 2-Ethylphenyl 3-piperidinyl ether HCl.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Williamson ether synthesis and standard protecting group chemistry. It should be adapted and optimized by experienced synthetic chemists.

-

Step 1: Formation of the Alkoxide

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete formation of the alkoxide.

-

-

Step 2: Nucleophilic Substitution

-

To the alkoxide solution, add 1-bromo-2-ethylbenzene (1.1 eq) via syringe.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 66°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Step 3: Workup and Purification of Protected Intermediate

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-2-Ethylphenyl 3-piperidinyl ether) by flash column chromatography on silica gel.

-

-

Step 4: Boc Deprotection and Salt Formation

-

Dissolve the purified intermediate in a minimal amount of a suitable solvent, such as diethyl ether or 1,4-dioxane.

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Stir the resulting slurry at 0°C for 30 minutes, then filter the solid.

-

Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product, this compound.

-

The Landscape of Analogs and Structure-Activity Relationships (SAR)

The therapeutic potential of the 3-aryloxy piperidine scaffold can be systematically explored by modifying its three primary components. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.

-

A-Ring (Aromatic Moiety): Modifications to the 2-ethylphenyl ring significantly impact activity. The position, size, and electronic nature of substituents can influence binding affinity. For instance, in a series of sigma-1 receptor ligands, a 4'-methoxybenzyl group was found to be highly potent (Ki = 2.7 nM), while replacing it with a 4'-(2''-fluoroethoxy)benzyl group maintained high affinity and dramatically increased selectivity over the sigma-2 receptor.[9] This highlights the sensitivity of the receptor to both electronic and steric changes in this region.

-

B-Ring (Piperidine Core): The piperidine ring itself can be modified. Moving the ether linkage from the 4-position to the 3-position can be tolerated, though it may reduce activity.[3] The nitrogen atom is crucial; it is often protonated at physiological pH and forms a key ionic interaction with acidic residues (e.g., Aspartate) in the receptor binding pocket.

-

Linker (Ether Oxygen): While the ether linkage is common, it can be replaced with other groups like alkylamino linkers to probe for different interactions.[16]

Quantitative Data for Selected Analogs

The following table summarizes binding affinity data for various 3- and 4-aryloxy piperidine analogs, demonstrating the impact of structural modifications.

| Compound/Analog | Target | Assay Type | Value | Source(s) |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | Sigma-1 Receptor | Binding Affinity (Ki) | 2.7 nM | [9] |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | Sigma-1 Receptor | Binding Affinity (Ki) | 2.6 nM | [9] |

| Phenylpiperazine pyrrolidin-2-one derivative (EP-42) | 5-HT1A Receptor | Binding Affinity (Ki) | 24.5 nM | [8] |

| Phenylpiperazine pyrrolidin-2-one derivative (EP-50) | 5-HT2 Receptor | Binding Affinity (Ki) | 109.1 nM | [8] |

| 4-methoxy-3-(N-methylpiperidin-4-yl)oxy benzamide (ML352) | Choline Transporter (CHT) | Inhibition (IC50) | 100 nM | [3] |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | Inhibition (IC50) | 0.06 mM | [5] |

Biological Evaluation: Protocols and Methodologies

Evaluating the biological activity of novel compounds requires robust and validated assays. Given the structural alerts for CNS activity, receptor binding assays and enzyme inhibition assays are highly relevant.

Potential Mechanism of Action: GPCR Interaction

Many CNS targets for piperidine derivatives are G-protein coupled receptors (GPCRs). The interaction of a ligand with a GPCR initiates a downstream signaling cascade, often involving the modulation of second messengers like cyclic AMP (cAMP).

Caption: A simplified GPCR signaling pathway, a potential mechanism for piperidine ether analogs.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors, which are used in the treatment of Alzheimer's disease.[17]

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).

-

Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a working concentration of ~0.2-0.4 Units/mL in assay buffer.

-

Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions to the sample wells.

-

Add 25 µL of assay buffer (with equivalent DMSO) to the control (100% activity) wells.

-

Add 50 µL of assay buffer to the blank wells (no enzyme).

-

Add 25 µL of AChE enzyme solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

-

Plot % Inhibition versus log[Inhibitor] and fit the curve using non-linear regression to determine the IC₅₀ value.

-

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[8]

-

Reagent and Material Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Receptor Source: Membrane preparation from cells or tissue expressing the target receptor (e.g., 5-HT1A).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Non-specific Ligand: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM serotonin).

-

Test Compound: Prepare serial dilutions over a wide concentration range.

-

Apparatus: 96-well plates, glass fiber filters (presoaked in a solution like polyethylenimine to reduce non-specific binding), and a cell harvester or vacuum filtration manifold.

-

-

Assay Procedure (96-well plate format):

-

To each well, add in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

50 µL of the test compound dilution (for total binding, add 50 µL of assay buffer; for non-specific binding, add 50 µL of the non-specific ligand).

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for drug discovery. The 3-aryloxy piperidine scaffold is a versatile and proven pharmacophore that can be rationally modified to target a wide array of biological receptors and enzymes. The synthetic accessibility via methods like the Williamson ether synthesis allows for the creation of diverse chemical libraries for screening.

Future research should focus on:

-

Expanding Structural Diversity: Exploring a wider range of substitutions on both the phenyl and piperidine rings to build more comprehensive SAR models.

-

Target Deconvolution: For compounds with interesting phenotypes, identifying the specific molecular target(s) is crucial.

-

Pharmacokinetic Optimization: Balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for translating in vitro activity into in vivo efficacy. Physicochemical properties such as lipophilicity (LogP) and polar surface area are key parameters to optimize for CNS drug candidates.[11]

By combining rational design, efficient synthesis, and robust biological evaluation, the exploration of this chemical space holds significant promise for the development of the next generation of therapeutics.

References

-

Wimalasena, D. S., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

-

Sapa, J., et al. (2011). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports. [Link]

-

Pascali, G., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Siddiqui, A. A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. [Link]

-

Kim, D., et al. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Attogene (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

-

Thoreauchem (n.d.). This compound. Thoreauchem. [Link]

-

Chemfun (n.d.). This compound CAS NO.1185297-95-3. Chemfun. [Link]

-

1M Lab (n.d.). This compound. 1M Lab. [Link]

-

Wąsik, A., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports. [Link]

-

Khan, M. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Zhang, R., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. [Link]

-

Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. [Link]

- Uhl, et al. (1992). Piperidine ether derivatives as psychotropic drugs or plant fungicides.

-

Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

-

J&K Scientific LLC (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

BYJU'S (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

- Eureka | Patsnap (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine.

-

Wikipedia (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Der Pharma Chemica (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

-

Lyundina, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

IJNRD (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

Sources

- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]